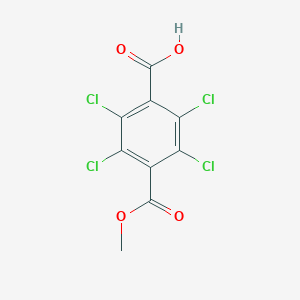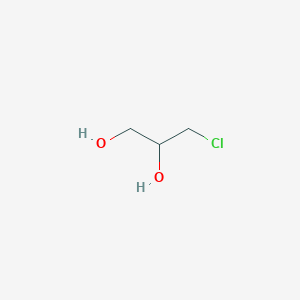
Monomethyltetrachloroterephthalate
Vue d'ensemble
Description
Monomethyltetrachloroterephthalate, also known as Monomethyl 2,3,5,6-tetrachloroterephthalate, is a chemical compound with the formula C9H4Cl4O4 . It has a molecular weight of 317.938 . It is also known by other names such as 1,4-Benzenedicarboxylic acid, 2,3,5,6-tetrachloro-, monomethyl ester; Terephthalic acid, tetrachloro-, monomethyl ester; Dacthal monoacid; Methyl 2,3,5,6-tetrachloroterephthalate; Tetrachloroterephthalic acid methyl ester; Tetrachloroterephthalic acid, monomethyl ester; 2,3,5,6-Tetrachloro-4- (methoxycarbonyl)benzoic acid; Chlorthal monomethyl; 1,4-Benzenedicarboxylic acid, 2,3,5,6-tetrachloro-, 4-methyl ester; Methyl tetrachloroterephthalic acid ester .
Molecular Structure Analysis
The molecular structure of Monomethyltetrachloroterephthalate can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
Monomethyltetrachloroterephthalate has a molecular weight of 317.94 . The main function of Thermogravimetric Analysis (TGA) is to monitor the thermal stability of a material by recording the change in mass of the sample with respect to temperature .Applications De Recherche Scientifique
Chemical Recycling of Poly(ethylene terephthalate) : Karayannidis and Achilias (2007) discussed various chemical recycling techniques of PET, highlighting methods like hydrolysis and glycolysis for recovering monomers like terephthalic acid, which could be repolymerized to form the polymer again. These techniques contribute to the conservation of raw petrochemical products and energy (Karayannidis & Achilias, 2007).
Advances in Catalytic Production of Bio-based Polyester Monomer : Zhang et al. (2015) explored the use of 2,5-furandicarboxylic acid (FDCA) as a potential replacement for the terephthalic acid monomer in the production of PET and poly(butylene terephthalate) (PBT). This research opens new pathways for obtaining biomass-based polyester to partially or fully replace petroleum-based polyester (Zhang et al., 2015).
Synthesis and Characterization of Terephthalate-Bridged Polymethylsiloxane : Liu et al. (2000) synthesized a novel terephthalate-bridged polymethylsiloxane by stepwise coupling polymerization, offering insights into the structural and thermal properties of such polymers, which could be relevant for applications in various industries (Liu et al., 2000).
Recycling of Poly(ethylene terephthalate) : Geyer, Lorenz, and Kandelbauer (2016) reviewed several methods for recycling PET, including energetic, material, thermo-mechanical, and chemical methods. They discussed important reaction parameters and yields of obtained reaction products, providing an in-depth overview of the current state of PET recycling technology (Geyer, Lorenz, & Kandelbauer, 2016).
Characterizing Weathering Induced Degradation of Poly(ethylene-terephthalate) : Gordon, Zhan, and Bruckman (2019) investigated the degradation of PET films under accelerated weathering conditions, contributing to the understanding of how PET degrades and the impact of additives on its degradation process (Gordon, Zhan, & Bruckman, 2019).
Chromium Terephthalate-Based Solid with Large Pore Volumes : Férey et al. (2005) created a porous chromium terephthalate structure, MIL-101, with very large pore sizes and surface area. This research contributes to the field of porous compounds and has potential applications in nanomaterials (Férey et al., 2005).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,3,5,6-tetrachloro-4-methoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl4O4/c1-17-9(16)3-6(12)4(10)2(8(14)15)5(11)7(3)13/h1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXINVWXSZUQKSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041782 | |
| Record name | Chlorthal-monomethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorthal-monomethyl | |
CAS RN |
887-54-7 | |
| Record name | Chlorthal monomethyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorthal-monomethyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000887547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorthal-monomethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORTHAL-MONOMETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6HBK8R8KP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B139613.png)

![2-[2-[(1aS,7aS)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B139615.png)




![3,4-Bis[(oxan-2-yl)oxy]benzaldehyde](/img/structure/B139627.png)
![1-[Methyl(prop-2-enyl)amino]propan-2-one](/img/structure/B139629.png)



![Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B139638.png)